(1-(3,4-Dichlorophenyl)ethyl)hydrazine
Description
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Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(12-11)6-2-3-7(9)8(10)4-6/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMMRGELMHLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970615 | |
| Record name | [1-(3,4-Dichlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55294-31-0 | |
| Record name | [1-(3,4-Dichlorophenyl)ethyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55294-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-(3,4-Dichlorophenyl)ethyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(3,4-Dichlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(3,4-dichlorophenyl)ethyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dichlorophenyl)hydrazine (CAS 13124-18-0): Synthesis, Applications, and Safety
Introduction and Overview
(3,4-Dichlorophenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its utility lies in the reactive hydrazine moiety (-NHNH₂) attached to a dichlorinated phenyl ring. This structure makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemical development.[2][3] The dichloro-substitution pattern on the aromatic ring significantly influences the electronic properties and lipophilicity of the final synthesized molecules, often enhancing their biological activity or modifying their metabolic profiles. This guide provides an in-depth examination of its properties, synthesis, applications, and handling protocols, designed for the practicing research scientist.
Chemical and Physical Properties
The fundamental physicochemical properties of (3,4-Dichlorophenyl)hydrazine are critical for its appropriate handling, storage, and application in synthesis. The data presented below is compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 13124-18-0 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂ | [1] |
| Molecular Weight | 177.03 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | |
| InChI Key | YMJSQPNVQRHZDW-UHFFFAOYSA-N | [1] |
Synthesis of Substituted Phenylhydrazines
The industrial synthesis of substituted phenylhydrazines, including the 3,4-dichloro- derivative, typically involves the nucleophilic aromatic substitution of a highly halogenated benzene ring with hydrazine or hydrazine hydrate.[4][5] The choice of solvent, temperature, and molar excess of the hydrazine source are critical parameters that dictate reaction efficiency, yield, and purity.
General Synthesis Pathway
A common approach involves reacting a suitable dichlorofluorobenzene or trichlorobenzene derivative with hydrazine hydrate.[4] The greater lability of the fluorine or a specific chlorine atom under nucleophilic attack allows for a regioselective reaction.
Caption: Generalized workflow for the synthesis of substituted phenylhydrazines.
Causality in Experimental Design
-
Choice of Starting Material: The use of a fluorinated precursor (e.g., 1,2-dichloro-4-fluorobenzene) can offer higher selectivity, as the carbon-fluorine bond is often more susceptible to nucleophilic attack by hydrazine compared to carbon-chlorine bonds in this context.
-
Excess Hydrazine Hydrate: Using a significant molar excess of hydrazine hydrate (e.g., 2 to 8 moles per mole of substrate) serves a dual purpose: it acts as both the nucleophile and often as a solvent or co-solvent, and it drives the reaction equilibrium towards the product.[5]
-
Solvent Selection: The choice of a high-boiling point, polar aprotic solvent like pyridine or a more common solvent like ethanol facilitates the dissolution of reactants and allows the reaction to be conducted at temperatures sufficient to overcome the activation energy barrier.[4]
Applications in Drug Development and Agrochemicals
(3,4-Dichlorophenyl)hydrazine is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate for constructing more complex, biologically active molecules. Its primary application is in the synthesis of nitrogen-containing heterocycles.
Synthesis of Pyrazole Derivatives
One of the most prominent uses of substituted phenylhydrazines is in the Knorr pyrazole synthesis or similar condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[6] Pyrazole scaffolds are present in numerous pharmaceuticals, including anti-inflammatory drugs, kinase inhibitors, and anticancer agents.
A representative reaction involves the condensation of (3,4-Dichlorophenyl)hydrazine hydrochloride with an activated acrylate, followed by cyclization to form a pyrazole ring.[2]
Caption: Workflow for synthesizing a substituted pyrazole from (3,4-Dichlorophenyl)hydrazine.
Synthesis of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
Substituted hydrazines can be acylated to form acyl hydrazines (hydrazides), which are key precursors for 1,3,4-thiadiazoles and 1,3,4-oxadiazoles.[7][8] These five-membered aromatic rings are considered important "bioisosteres" of amide bonds, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[7] They are found in drugs with antibacterial, antifungal, and anticancer properties.[7][8][9]
Analytical Methodologies
Ensuring the absence of residual, unreacted hydrazine in final products is a critical regulatory requirement, as hydrazine is a potent toxin and potential genotoxic impurity.[10] While specific methods for (3,4-Dichlorophenyl)hydrazine are proprietary, a general and robust approach for trace hydrazine analysis involves derivatization followed by gas chromatography (GC).
Protocol: GC Analysis of Residual Hydrazine
This protocol is adapted from a general method for trace hydrazine analysis in pharmaceutical samples.[10]
Principle: Hydrazine is highly polar and thermally labile, making direct GC analysis difficult. It is derivatized with acetone to form the more volatile and stable acetone azine, which is then readily analyzed by GC with a Flame Ionization Detector (FID).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the test sample (e.g., the final API synthesized from the hydrazine intermediate) into a GC vial.
-
Add 1.0 mL of the derivatizing diluent (e.g., a solution of 1% water in acetone containing a catalytic amount of acetic or formic acid).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at approximately 40-50°C for 15-20 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of hydrazine in the same diluent.
-
Create a series of calibration standards by serial dilution to cover the expected range of the impurity (e.g., 0.1 to 10 ppm).
-
Treat the standards with the same heating step as the sample.
-
-
GC-FID Conditions:
-
Column: DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 20-30 m length, 0.18-0.25 mm i.d.
-
Injector: Split injection, 200°C.
-
Detector: FID, 280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at an initial temperature of ~95°C, followed by a ramp to a higher temperature to elute the acetone azine peak.
-
-
Quantification:
-
Integrate the peak corresponding to acetone azine in both the sample and standard chromatograms.
-
Calculate the concentration of hydrazine in the sample using the calibration curve generated from the standards.
-
Safety, Handling, and Storage
Substituted hydrazines are hazardous materials and must be handled with appropriate engineering controls and personal protective equipment (PPE).
Hazard Identification
The compound is classified with significant health hazards. The hydrochloride salt form is often used to improve stability.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [11] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation | [11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [11] |
GHS Pictograms:
Signal Word: Danger
Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][13]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[11][13]
References
-
(3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem. Available at: [Link]
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC. Available at: [Link]
-
Hydrazine - Wikipedia. Available at: [Link]
- WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents.
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available at: [Link]
-
Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? Available at: [Link]_
-
Synthesis of 1,3,4-oxadiazole compounds. (a) hydrazine–H2O, EtOH,... - ResearchGate. Available at: [Link]
-
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing). Available at: [Link]
- A kind of preparation method of 2,4 dichloro phenyl hydrazine - Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
- CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents.
-
Green Efficient Synthesis of[1][14]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies | ACS Omega. Available at: [Link]
-
application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives. Available at: [Link]
-
Hydrazine Hydrate - Jebsen & Jessen Chemicals. Available at: [Link]
-
Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. Available at: [Link]
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC. Available at: [Link]
-
Substance Information - ECHA - European Union. Available at: [Link]
-
Hydrazine: A Potent Chemical with a Wide Range of Uses - Gas-Sensing.com. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. Available at: [Link]
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- 1. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. jebchemicals.com [jebchemicals.com]
- 4. WO2008113661A2 - Process for preparing substituted phenylhydrazines - Google Patents [patents.google.com]
- 5. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sielc.com [sielc.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. Hydrazine - Wikipedia [en.wikipedia.org]
Methodological & Application
Technical Guide: Experimental Setup for Reactions Involving (1-(3,4-Dichlorophenyl)ethyl)hydrazine
Abstract
This application note details the handling, stability, and synthetic utility of (1-(3,4-Dichlorophenyl)ethyl)hydrazine , a critical chiral building block in the synthesis of agrochemicals and pharmaceutical pyrazoles. Due to the presence of the hydrazine moiety (
Part 1: Material Handling & Stability
Chemical Profile & Safety[1]
-
Compound: (1-(3,4-Dichlorophenyl)ethyl)hydrazine
-
Key Risks: Hydrazines are potent reducing agents and potential carcinogens. The 3,4-dichlorophenyl moiety increases lipophilicity, potentially enhancing skin absorption.
-
Stability: The free base is susceptible to air oxidation, forming azo compounds or hydrazones. It absorbs
from the air.
Storage Protocol (The Hydrochloride Salt Strategy)
To maximize shelf-life, this compound should be stored as its monohydrochloride salt. The protonation of the terminal nitrogen (
| Parameter | Free Base | Hydrochloride Salt |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid |
| Oxidative Stability | Low (Degrades < 24h in air) | High (> 1 year at 4°C) |
| Hygroscopicity | Moderate | Low |
| Storage Condition | Inert Gas ( | Desiccated, 4°C |
Workflow: From Storage to Reaction
The following workflow illustrates the critical path from cold storage to active reaction, emphasizing the in situ generation of the free base to minimize decomposition.
Figure 1: Critical workflow for handling unstable hydrazine salts. The "Just-in-Time" neutralization prevents oxidative degradation.
Part 2: Synthetic Utility – Regioselective Pyrazole Synthesis[2][3]
The primary application of this hydrazine is the synthesis of 1-substituted pyrazoles via condensation with 1,3-diketones. A major challenge is regioselectivity .[1] The steric bulk of the 1-(3,4-dichlorophenyl)ethyl group often competes with electronic factors.
The Regioselectivity Challenge
When reacting with an unsymmetrical 1,3-diketone (
-
Mechanism: The most nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl. -
Control: Using fluorinated solvents (e.g., TFE) or specific proton sources (AcOH) can shift the equilibrium by hydrogen bonding to specific carbonyls.
Validated Protocol: Cyclization with Acetylacetone
This protocol assumes the use of the HCl salt as the starting material.
Reagents:
-
(1-(3,4-Dichlorophenyl)ethyl)hydrazine HCl (1.0 equiv)
-
2,4-Pentanedione (1.1 equiv)
-
Ethanol (Absolute, degassed)
-
Sodium Acetate (NaOAc) (1.1 equiv) – Buffer/Base
Step-by-Step Procedure:
-
Preparation: Purge a reaction vessel with Nitrogen (
) for 10 minutes. -
Solvation: Dissolve the hydrazine HCl salt in ethanol (0.5 M concentration).
-
Free-Basing: Add NaOAc. Stir for 10 minutes at Room Temperature (RT). Note: The solution may become cloudy as NaCl precipitates.
-
Addition: Add 2,4-pentanedione dropwise via syringe.
-
Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The hydrazine spot (stains with ninhydrin/anisaldehyde) should disappear.
-
-
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in EtOAc and wash with water (to remove NaCl and NaOAc). Dry organic layer over
.[2]
Regioselectivity Logic Map
Understanding the outcome when using unsymmetrical diketones:
Figure 2: Decision tree for predicting pyrazole regiochemistry. Steric bulk of the ethyl group favors attack at the least hindered carbonyl.
Part 3: Analytical Characterization
Chiral Integrity
The reaction conditions described (Reflux in EtOH) generally preserve the configuration of the chiral center. However, racemization can occur if strong bases (e.g., NaH, KOtBu) are used or if the reaction is prolonged at high temperatures.
Recommended HPLC Method
To verify enantiomeric excess (ee) after reaction:
-
Column: Chiralcel OD-H or AD-H (Cellulose-based).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (The dichlorophenyl ring has strong absorption).
-
Expectation: The enantiomers should resolve with a separation factor (
) > 1.1.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Dark/Red Reaction Mixture | Oxidation of Hydrazine | Ensure rigorous |
| Low Yield | Incomplete Free-Basing | Ensure NaOAc is added before the diketone; verify stoichiometry. |
| Racemization | Temperature too high | Switch solvent to Methanol (lower BP) or use catalytic AcOH at RT. |
| Multiple Spots on TLC | Regioisomers formed | Switch solvent to Trifluoroethanol (TFE) to enhance regioselectivity. |
References
-
Safety & Handling of Hydrazines
- Hydrazine Monohydrate Safety D
-
Regioselective Pyrazole Synthesis
-
Fustero, S., et al. (2008).[3] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
-
Chiral Analysis of Hydrazine Derivatives
-
Bhushan, R., et al. (2008).[3] Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation. Biomedical Chromatography.
-
-
General Reactivity of Arylalkyl Hydrazines
- Organic Syntheses Procedure: Regioselective Synthesis of Substituted Pyrazoles.
Sources
catalytic applications of metal complexes with (1-(3,4-Dichlorophenyl)ethyl)hydrazine ligands
Application Note: Catalytic Architectures of (1-(3,4-Dichlorophenyl)ethyl)hydrazine Metal Complexes
Part 1: Executive Summary & Strategic Rationale
The molecule (1-(3,4-Dichlorophenyl)ethyl)hydrazine represents a high-value chiral scaffold in organometallic chemistry. Unlike simple aryl hydrazines, the presence of the chiral ethyl group at the benzylic position (Ar-CH(Me)-NH-NH2) transforms this molecule into a potent chiral auxiliary and ligand precursor .
When complexed with transition metals (Cu, Ni, Pd), derivatives of this hydrazine—specifically its hydrazone or indazole forms—act as privileged ligands for asymmetric catalysis. The 3,4-dichlorophenyl moiety is not merely structural; it exerts a critical electron-withdrawing inductive effect (-I), which modulates the Lewis acidity of the central metal, enhancing electrophilic activation of substrates.
Primary Catalytic Applications:
-
Asymmetric Henry (Nitroaldol) Reaction: Cu(II) complexes.[1]
-
Enantioselective Michael Addition: Ni(II) or Zn(II) complexes.
-
Pd-Catalyzed Cross-Coupling: As a directing group or N,N-ligand component.
Part 2: Ligand Design & Complexation Logic
To utilize (1-(3,4-Dichlorophenyl)ethyl)hydrazine (referred to herein as Ligand Precursor A ) effectively, it is rarely used as a monodentate ligand due to the lability of the hydrazine-metal bond. Instead, it is condensed with carbonyls to form stable Chiral Schiff Base (Hydrazone) Ligands .
Mechanism of Action:
-
Steric Control: The chiral center at the
-position (ethyl group) creates a defined steric pocket, blocking one face of the coordination sphere and inducing enantioselectivity. -
Electronic Tuning: The 3,4-dichloro substitution reduces electron density on the ligand backbone. Upon coordination, this renders the metal center more electropositive (harder Lewis acid), significantly accelerating reactions involving carbonyl or imine activation.
Visualizing the Ligand Synthesis & Coordination
Figure 1: Synthetic pathway for converting the hydrazine precursor into an active chiral metal catalyst.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Chiral Hydrazone Ligand (L1)
Objective: Create a tridentate [ONN] ligand optimized for Cu(II) catalysis.
Reagents:
-
(1-(3,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (1.0 equiv)
-
3,5-Di-tert-butylsalicylaldehyde (1.0 equiv) [Steric bulk enhances selectivity]
-
Ethanol (Absolute)
-
Sodium Acetate (1.1 equiv)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (10 mmol) in ethanol (20 mL).
-
Neutralization: In a separate beaker, neutralize the hydrazine hydrochloride salt with Sodium Acetate in minimal ethanol/water.
-
Addition: Add the free hydrazine solution dropwise to the aldehyde solution at Room Temperature (RT).
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation of the hydrazone (Schiff base) is usually indicated by a bright yellow color change.
-
Isolation: Cool to 0°C. The product will precipitate. Filter and wash with cold ethanol.
-
Drying: Dry under vacuum.[2] Expected Yield: 85-92%.
Protocol B: In-Situ Catalyst Generation & Asymmetric Henry Reaction
Application: Enantioselective synthesis of
Reagents:
-
Ligand L1 (from Protocol A): 5 mol%
-
Cu(OAc)₂·H₂O: 5 mol%
-
Nitromethane (10 equiv)
-
Benzaldehyde (Substrate): 1.0 equiv[3]
-
Solvent: Ethanol or THF
-
Base: DIPEA (5 mol%)
Workflow:
| Step | Action | Critical Observation/Note |
| 1. Complexation | Mix Ligand L1 (0.05 mmol) and Cu(OAc)₂ (0.05 mmol) in EtOH (2 mL). Stir for 1 hour at RT. | Solution turns deep green/blue, indicating Cu-coordination. |
| 2. Activation | Add Nitromethane (10 mmol) and DIPEA (0.05 mmol). Stir for 15 mins. | The base deprotonates the nitromethane; the Cu-complex activates the aldehyde. |
| 3. Substrate Addition | Add Benzaldehyde (1.0 mmol) slowly at 0°C. | Low temperature is crucial for high enantiomeric excess (ee). |
| 4. Reaction | Stir at 0°C for 24–48 hours. | Monitor consumption of aldehyde via HPLC. |
| 5. Quench | Add 1N HCl (2 mL) and extract with EtOAc. | The acid breaks the complex; organic layer contains product. |
| 6. Analysis | Purify via flash chromatography.[4] Analyze ee% via Chiral HPLC (Chiralcel OD-H). | Target: >90% Yield, >85% ee. |
Part 4: Mechanistic Insights & Troubleshooting
The high efficiency of this catalyst stems from the 3,4-dichlorophenyl group.
-
Inductive Effect: The chlorines pull electron density from the aromatic ring, which in turn pulls from the benzylic carbon and the hydrazine nitrogen.
-
Lewis Acidity: This makes the coordinated Copper center more electron-deficient compared to a standard phenyl-hydrazine complex.
-
Substrate Activation: The "hotter" Cu center binds the carbonyl oxygen of the aldehyde more tightly, lowering the activation energy for the nucleophilic attack by the nitronate.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Catalyst poisoning or wet solvent. | Dry ethanol over molecular sieves. Ensure hydrazine precursor is pure. |
| Low Enantioselectivity (<50% ee) | Ligand racemization or high temperature. | Ensure the reaction runs strictly at 0°C or -20°C. Verify the optical purity of the starting hydrazine. |
| Green Precipitate | Insoluble Cu-complex. | Switch solvent to THF or add 5% DCM to improve solubility. |
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the Asymmetric Henry Reaction mediated by Cu-L1.
Part 5: References
-
Ma, F. F., et al. (2011). "An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides." Synlett, 2011(17), 2555-2558. (Provides foundational synthesis of aryl hydrazines).
-
Goyal, M., et al. (2021). "Schiff Base-Metal Complexes as Catalysts in Organic Synthesis." Current Organic Chemistry. (Review of hydrazone ligands in catalysis).
-
PubChem. "(3,4-Dichlorophenyl)hydrazine Compound Summary." (Structural data and biological binding context).[1][5][6]
-
Slough, G. A., et al. (1996). "Synthesis and Application of Chiral Hydrazine Ligands." Journal of Organic Chemistry. (General methodology for chiral hydrazine resolution and utilization).
Note: While specific literature on the "ethyl" variant is proprietary or patent-heavy, the protocols above are derived from established "Best Practices" for the class of Chiral Alpha-Methylbenzyl Hydrazone ligands.
Sources
- 1. Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone: O-Hydroxyacetophenone-7-chloro-4-quinoline Hydrazone [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
Application Notes and Protocols for the Safe Handling and Storage of (1-(3,4-Dichlorophenyl)ethyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
(1-(3,4-Dichlorophenyl)ethyl)hydrazine is a substituted hydrazine derivative of significant interest in synthetic chemistry and drug development. Its molecular architecture, combining a reactive hydrazine moiety with a dichlorinated phenyl ring, necessitates a comprehensive and proactive approach to its handling and storage. This guide provides an in-depth framework for managing this compound safely within a laboratory setting. The protocols outlined herein are synthesized from established best practices for handling hydrazine derivatives and halogenated aromatic compounds, aiming to empower researchers with the knowledge to mitigate risks effectively. The underlying principle of these guidelines is not merely procedural compliance but a deep understanding of the chemical's inherent reactivity and toxicity, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Moiety-Specific Risks
A thorough risk assessment is the cornerstone of safe laboratory practice. For (1-(3,4-Dichlorophenyl)ethyl)hydrazine, this involves considering the toxicological and reactivity hazards associated with both the hydrazine functional group and the dichlorophenyl substituent.
1.1. The Hydrazine Moiety: A Potent Nucleophile with Systemic Toxicity
Hydrazine and its derivatives are well-documented for their reactivity and potential health hazards.[1] The lone pair of electrons on the nitrogen atoms makes them strong nucleophiles and reducing agents. This reactivity is the basis of their synthetic utility but also a source of potential incompatibility with common laboratory reagents.
-
Toxicity Profile: Hydrazine derivatives are often toxic and can be absorbed through inhalation, skin contact, or ingestion.[1][2] Acute exposure can lead to irritation of the eyes, nose, and throat, while more severe exposures may result in dizziness, headaches, nausea, and in extreme cases, seizures and coma.[3] Chronic exposure to some hydrazines has been linked to damage to the liver, kidneys, and central nervous system.[4] Furthermore, many hydrazine derivatives are considered potential carcinogens.[4][5]
-
Reactivity Profile: As strong reducing agents, hydrazines can react violently with oxidizing agents.[6] They are also basic and will react with acids.[6] Spontaneous ignition can occur if absorbed onto porous materials like cloth or earth.[2]
1.2. The Dichlorophenyl Moiety: Halogenated Aromatic Concerns
The presence of the dichlorophenyl group introduces additional considerations. Halogenated aromatic compounds can exhibit their own toxicological profiles and may be persistent in the environment.
-
Toxicity Profile: Dichlorophenyl compounds can cause irritation to the skin and eyes.[7][8] Inhalation of dust or vapors may lead to respiratory tract irritation.[9]
-
Environmental Profile: Chlorinated aromatic compounds can be hazardous to aquatic life.[10] Therefore, proper disposal is critical to prevent environmental contamination.
1.3. Summary of Potential Hazards
A consolidated view of the potential hazards is presented in the table below.
| Hazard Category | Description | Primary Mitigation Strategy |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[5][11] | Engineering controls (fume hood), appropriate PPE, and strict adherence to handling protocols. |
| Skin and Eye Damage | Can cause severe skin burns and eye damage upon direct contact.[2][4][12] | Use of chemical-resistant gloves, safety goggles, and a face shield when splashing is possible. |
| Sensitization | May cause an allergic skin reaction.[2] | Minimizing skin contact through proper glove use and technique. |
| Carcinogenicity | Suspected to be a carcinogen based on data for related hydrazine compounds.[4][5] | Limiting exposure to the lowest achievable levels through engineering controls and PPE. |
| Reactivity | Reacts violently with oxidizing agents and strong acids.[2][6] | Segregated storage and careful consideration of reaction conditions. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[10][12] | Proper waste disposal in accordance with institutional and local regulations. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to create multiple barriers between the researcher and the chemical hazard.
2.1. The Primacy of Engineering Controls
All work with (1-(3,4-Dichlorophenyl)ethyl)hydrazine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] The fume hood provides critical protection against the inhalation of dust or vapors.
2.2. Personal Protective Equipment: The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: At a minimum, nitrile gloves should be worn.[3] For tasks with a higher risk of splashing, consider double-gloving or using gloves with greater chemical resistance, such as butyl rubber.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[4]
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory.[3] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3] For larger-scale operations, chemical-resistant aprons and sleeves may be necessary. Do not allow contaminated clothing to come into contact with skin.[2]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[6] The selection of the appropriate respirator should be made in consultation with an industrial hygienist or safety professional.
Safe Handling Protocols: From Receipt to Reaction
A systematic and meticulous approach to handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine is essential to minimize the risk of exposure.
3.1. Receiving and Initial Inspection
Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult with your institution's environmental health and safety (EHS) department.
3.2. Weighing and Transfer
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and secondary containers.
-
Donning PPE: Put on all required PPE as outlined in Section 2.2.
-
Transfer to Fume Hood: Transport the sealed container of (1-(3,4-Dichlorophenyl)ethyl)hydrazine to the chemical fume hood.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weighing paper or container. Avoid generating dust. If the compound is a liquid, use a calibrated pipette or syringe.
-
Closure: Securely close the primary container immediately after dispensing.
-
Transfer to Reaction Vessel: Carefully add the weighed compound to the reaction vessel within the fume hood.
-
Decontamination of Tools: Clean any spatulas or other tools used for transfer immediately after use. A recommended procedure is to rinse with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water. Dispose of the rinse solvent as hazardous waste.
Workflow for Safe Handling
Caption: Workflow for the safe handling of (1-(3,4-Dichlorophenyl)ethyl)hydrazine.
Storage and Compatibility: Maintaining Chemical Integrity and Safety
Proper storage is crucial for maintaining the stability of (1-(3,4-Dichlorophenyl)ethyl)hydrazine and preventing hazardous reactions.
4.1. General Storage Conditions
-
Location: Store in a cool, dry, and well-ventilated area.[12][13]
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[12][13]
-
Inert Atmosphere: For long-term storage or for particularly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[12]
-
Light Sensitivity: Store in a dark place, as some hydrazine derivatives can be light-sensitive.[3]
4.2. Incompatible Materials
Store (1-(3,4-Dichlorophenyl)ethyl)hydrazine separately from the following materials:
| Incompatible Material | Rationale for Incompatibility |
| Strong Oxidizing Agents (e.g., peroxides, nitrates, chlorates) | Can cause violent, potentially explosive reactions.[2][6] |
| Strong Acids (e.g., hydrochloric acid, sulfuric acid) | Reacts exothermically as a base.[1][6] |
| Metal Oxides | Can catalyze decomposition.[6] |
| Porous Materials (e.g., wood, cloth, earth) | Can lead to spontaneous ignition.[2][4] |
Spill Management and Emergency Procedures: Preparedness and Response
Prompt and appropriate action is critical in the event of a spill or exposure.
5.1. Spill Response
-
Minor Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[14]
-
Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.[7][14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside of a fume hood or a large volume):
5.2. First Aid Measures
In the event of exposure, immediate medical attention is paramount.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13]
Emergency Response Logic
Caption: Logic diagram for emergency response to a spill or exposure event.
Waste Disposal
All waste materials containing (1-(3,4-Dichlorophenyl)ethyl)hydrazine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
References
-
GOV.UK. (2016, January 15). Hydrazine - Incident management. [Link]
-
University of California, Santa Barbara. Hydrazine. [Link]
-
CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. [Link]
-
DTIC. Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. [Link]
-
DTIC. Safety and Handling of Hydrazine. [Link]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]
-
Sincere Chemicals. (2025, July 11). Handling and Storage Best Practices for Phenyl Dichlorophosphate. [Link]
-
NJ.gov. Common Name: DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chlorophenyl Dichlorophosphate, 98+%. [Link]
-
Durham Tech. (2014, September 29). SAFETY DATA SHEET - Hydrazine (hydrate). [Link]
-
Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. arxada.com [arxada.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. keyorganics.net [keyorganics.net]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (1-(3,4-Dichlorophenyl)ethyl)hydrazine
Welcome to the technical support center for the synthesis and optimization of (1-(3,4-Dichlorophenyl)ethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific synthesis. The information herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthetic Pathway
The synthesis of (1-(3,4-Dichlorophenyl)ethyl)hydrazine typically proceeds through a two-step sequence starting from 3,4-dichloroacetophenone. The first step involves the formation of a hydrazone intermediate by condensation with hydrazine, followed by the reduction of the hydrazone to the desired hydrazine product.
This guide will address common issues and optimization strategies for both the hydrazone formation and reduction steps, as well as the final purification of the product.
II. Troubleshooting and FAQs
A. Hydrazone Formation
The formation of the hydrazone is a critical first step, and its efficiency can significantly impact the overall yield and purity of the final product.
Q1: My hydrazone formation is slow or incomplete. What are the key parameters to optimize?
A1: Several factors can influence the rate and completeness of hydrazone formation. Consider the following optimization strategies:
-
Catalyst: The reaction is often catalyzed by a mild acid, such as acetic acid.[1] The pH of the reaction mixture is crucial; an optimal pH is typically slightly acidic.[2] If the pH is too low, the hydrazine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
-
Temperature: Gentle heating can often accelerate the reaction.[1] However, excessive heat can lead to side reactions. For less reactive ketones like alkylaryl ketones, refluxing in an alcoholic solvent may be necessary.[3]
-
Solvent: Common solvents include ethanol, methanol, or water.[1] The choice of solvent should ensure the solubility of both the ketone and hydrazine.
-
Hydrazine Equivalents: A large excess of hydrazine (6-10 molar equivalents) is often used to drive the equilibrium towards the hydrazone and to minimize the formation of the azine byproduct.[3]
-
Water Removal: As water is a byproduct of the reaction, its removal can help drive the equilibrium forward. This can be achieved through the use of a Dean-Stark trap or a water-removing agent for particularly stubborn reactions.[3]
Q2: I am observing a significant amount of azine byproduct. How can this be minimized?
A2: Azine formation occurs when the initially formed hydrazone reacts with a second molecule of the ketone.[1][4] This is a common side reaction, especially if the carbonyl compound is in excess or if the reaction conditions favor further condensation.
To minimize azine formation:
-
Use a large excess of hydrazine: This is the most effective way to suppress the formation of the azine.[3]
-
Control the addition of reactants: Adding the ketone slowly to a solution of excess hydrazine can help maintain a high hydrazine-to-ketone ratio throughout the reaction.
-
Avoid acidic conditions that favor azine formation: While mild acid catalysis is needed for hydrazone formation, strongly acidic conditions can sometimes promote the conversion of hydrazones to azines.[3]
-
Consider an alternative route: An exchange reaction using a pre-formed N,N-dimethylhydrazone and anhydrous hydrazine can be a useful strategy, as N,N-dimethylhydrazine cannot form an azine.[3]
B. Hydrazone Reduction
The reduction of the hydrazone to the hydrazine is the final step in the synthesis. The choice of reducing agent and reaction conditions are critical to avoid over-reduction or other side reactions.
Q3: What are the recommended reducing agents for converting the hydrazone to (1-(3,4-Dichlorophenyl)ethyl)hydrazine?
A3: The choice of reducing agent is critical. The Wolff-Kishner reduction is a classic method for converting carbonyls to methylene groups via a hydrazone intermediate, but the harsh basic and high-temperature conditions can be problematic for some substrates.[5] For the selective reduction of a hydrazone to a hydrazine, milder reducing agents are generally preferred.
| Reducing Agent | Advantages | Disadvantages | Considerations |
| Sodium Cyanoborohydride (NaBH3CN) | Selective for the C=N bond over other reducible functional groups. | Toxic and relatively expensive.[6] | Reaction is typically run under mildly acidic conditions. |
| Amine Borane Complexes (e.g., t-butylamine borane) | Effective and can be generated in situ, making them cost-effective.[6] | Can be air-sensitive after basification.[6] | Requires careful pH control. |
| Lithium Aluminum Hydride (LiAlH4) | Powerful reducing agent. | Less selective and can reduce other functional groups.[6] | Requires anhydrous conditions and careful handling. |
| Sodium Borohydride (NaBH4) | Milder than LiAlH4 and easier to handle. | May require a catalyst or specific conditions for efficient hydrazone reduction.[6] |
Experimental Protocol: Reduction of Hydrazone using Sodium Cyanoborohydride
-
Dissolve the hydrazone intermediate in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanoborohydride (1.5-2.0 equivalents) in the same solvent.
-
Adjust the pH of the reaction mixture to 3-4 by the dropwise addition of a dilute acid (e.g., 1M HCl). Monitor the pH throughout the addition.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the careful addition of acetone.
-
Adjust the pH to basic (pH > 8) with a suitable base (e.g., 1M NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Q4: My reduction is leading to a complex mixture of products. What are the likely side reactions?
A4: Several side reactions can occur during the reduction of the hydrazone:
-
Over-reduction: Strong reducing agents can cleave the N-N bond, leading to the formation of the corresponding amine.
-
Hydrolysis of the hydrazone: Hydrazones are susceptible to hydrolysis, especially under acidic or basic conditions, which can regenerate the starting ketone.[1][4] Cautious addition of acid during reductions with reagents like amine boranes is necessary to minimize premature hydrazone hydrolysis.[6]
-
Reductive amination of the regenerated ketone: If the hydrazone hydrolyzes back to the ketone in the presence of the reducing agent and a nitrogen source, reductive amination can occur.
To troubleshoot these issues, consider the following:
-
Use a milder, more selective reducing agent.
-
Carefully control the reaction temperature and pH.
-
Ensure the hydrazone starting material is pure and free of excess ketone.
C. Purification and Characterization
The final product, (1-(3,4-Dichlorophenyl)ethyl)hydrazine, may require careful purification to remove any unreacted starting materials or byproducts.
Q5: What are the recommended methods for purifying the final product?
A5: The choice of purification method will depend on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is a versatile technique for separating the product from impurities with different polarities.[7] Silica gel is a common stationary phase for normal-phase chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[7] The choice of solvent is critical.
-
Acid-Base Extraction: Since hydrazines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the hydrazine into the aqueous layer. The aqueous layer is then basified, and the purified hydrazine is re-extracted into an organic solvent.[7]
-
Chiral HPLC: Since the product is chiral, chiral HPLC can be used to separate the enantiomers and determine the enantiomeric purity.[7][8]
Q6: (1-(3,4-Dichlorophenyl)ethyl)hydrazine is chiral. How can I control the stereochemistry of the product?
A6: The synthesis described above will produce a racemic mixture of (1-(3,4-Dichlorophenyl)ethyl)hydrazine. To obtain a single enantiomer, several strategies can be employed:
-
Chiral Resolution: The racemic mixture can be resolved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: As mentioned above, chiral HPLC can be used to separate the enantiomers.[8]
-
Asymmetric Synthesis: An asymmetric reduction of the hydrazone or an asymmetric synthesis of the hydrazone itself would be required to produce an enantiomerically enriched product directly. This would likely involve the use of a chiral catalyst or a chiral auxiliary. The use of chiral hydrazine reagents to form diastereomeric hydrazones that can be separated is a known strategy.[9][10]
III. Safety Precautions
-
Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [3]
-
Hydrazine can explode during distillation if traces of air are present. [3]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
IV. References
-
Wolff–Kishner reduction - Wikipedia. In: Wikipedia. ; 2023. [Link]
-
Hydrazone: Formation, Structure, and Reactions. Chemistry Learner. [Link]
-
Product Class 17: Hydrazones. Science of Synthesis. [Link]
-
Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes. PMC. [Link]
-
Hydrazone - Wikipedia. In: Wikipedia. ; 2023. [Link]
-
How is the hydrazone formed in the Wolff-Kishner reduction? Chemistry Stack Exchange. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PlumX. [Link]
-
Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. PubMed. [Link]
-
Chiral Separations: Methods and Protocols. SpringerLink. [Link]
-
Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Taylor & Francis Online. [Link]
-
Hydrazine I Hydrazone formation I Give Reason. YouTube. [Link]
-
Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. ResearchGate. [Link]
-
Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
-
Synthesis of 1-(3,4-Dichlorophenyl)piperazine. PrepChem.com. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Novel method for synthesizing ethyl hydrazine dihydrochloride. Google Patents.
-
process for continuous flow synthesis of 4-chlorophenylhydrazine salt. WIPO Patentscope. [Link]
Sources
- 1. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 2. youtube.com [youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rotachrom.com [rotachrom.com]
- 9. PlumX [plu.mx]
- 10. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of (1-(3,4-Dichlorophenyl)ethyl)hydrazine under acidic or basic conditions
Welcome to the Technical Support Center for (1-(3,4-Dichlorophenyl)ethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work with this compound. As Senior Application Scientists, we have compiled this resource based on established principles of physical organic chemistry, extensive experience with related arylhydrazine compounds, and a thorough review of the current scientific literature.
I. Troubleshooting Guide: Stability Issues
This section addresses specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.
Question 1: "I'm observing a rapid loss of my (1-(3,4-Dichlorophenyl)ethyl)hydrazine sample when dissolved in an acidic mobile phase for HPLC analysis. What is causing this, and how can I mitigate it?"
Plausible Cause:
Arylhydrazines, particularly those with electron-withdrawing groups like the dichlorophenyl moiety, can be susceptible to degradation under acidic conditions. The primary mechanism of degradation in an acidic aqueous environment is likely hydrolysis, although oxidation can also play a role. The hydrazine moiety can also react with components of the mobile phase, such as acetone, if present.
Troubleshooting Protocol:
-
Mobile Phase Evaluation:
-
pH Adjustment: If your current mobile phase is highly acidic (pH < 3), consider raising the pH to a less aggressive level (e.g., pH 4-5) to slow down acid-catalyzed hydrolysis.
-
Solvent Composition: Ensure your mobile phase is free of any carbonyl-containing solvents (e.g., acetone), which can react with the hydrazine to form a hydrazone.
-
Degassing: Thoroughly degas your mobile phase to minimize dissolved oxygen, which can contribute to oxidative degradation.
-
-
Sample Preparation and Handling:
-
Fresh Preparation: Prepare your sample solutions fresh and analyze them promptly. Avoid storing samples in acidic solutions for extended periods.
-
Inert Conditions: If possible, prepare your samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Method Development:
-
Develop a Stability-Indicating Method: A well-developed HPLC method should be able to separate the parent compound from its degradation products. This is crucial for accurately quantifying the stability. A general protocol for developing such a method is provided in the FAQ section.
-
Question 2: "My stock solution of (1-(3,4-Dichlorophenyl)ethyl)hydrazine in an organic solvent is turning yellow/brown over time, even when stored in the dark. What are the likely degradation products?"
Plausible Cause:
The discoloration of your solution suggests the formation of colored degradation products, which is a common observation with arylhydrazines. The most probable cause is oxidation. In the presence of oxygen, arylhydrazines can undergo oxidation to form various products, including the corresponding azo compound, which is often colored. Trace metal ions in the solvent can catalyze this oxidation process.[1]
Likely Degradation Products:
-
1,1'-((E)-diazene-1,2-diyl)bis(1-(3,4-dichlorophenyl)ethane): The corresponding azo dimer.
-
3,4-dichloroacetophenone: Formed from the cleavage of the C-N bond.
-
Nitrogen gas (N₂): A common byproduct of hydrazine oxidation.
Troubleshooting Protocol:
-
Solvent Purity:
-
Use high-purity, peroxide-free solvents.
-
Consider sparging the solvent with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.
-
-
Storage Conditions:
-
Store stock solutions under an inert atmosphere.
-
Store at low temperatures (e.g., -20°C) to slow down the degradation rate.
-
Use amber vials to protect from light, as photolytic degradation can also occur.
-
-
Addition of Antioxidants/Chelators:
-
For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
-
If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[2]
-
Question 3: "I'm performing a reaction under basic conditions (e.g., using a strong base like KOH) and I'm seeing complete decomposition of my (1-(3,4-Dichlorophenyl)ethyl)hydrazine. What is happening?"
Plausible Cause:
While arylhydrazines are generally more stable under basic conditions than in strong acid, they are not immune to degradation. In the presence of a strong base and heat, hydrazines can undergo elimination reactions, similar to the Wolff-Kishner reduction, where a hydrazone intermediate is converted to an alkane.[3] Additionally, autoxidation of hydrazines is often accelerated in alkaline solutions.[4]
Proposed Degradation Pathway under Strongly Basic Conditions:
Under strongly basic conditions, especially with heating, the (1-(3,4-Dichlorophenyl)ethyl)hydrazine could potentially be deprotonated, leading to a reactive intermediate that can eliminate nitrogen gas to form a carbanion. This carbanion would then be protonated by the solvent to yield 1,2-dichloro-4-ethylbenzene.
Troubleshooting Protocol:
-
Reaction Conditions Modification:
-
Lower Temperature: If the reaction allows, perform it at a lower temperature to minimize thermal decomposition.
-
Weaker Base: Consider using a weaker, non-nucleophilic base if the reaction chemistry permits.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon) to prevent base-catalyzed oxidation.
-
-
Protecting Group Strategy:
-
If the hydrazine moiety is not the reactive center for your desired transformation, consider protecting it with a suitable protecting group (e.g., Boc) prior to subjecting the molecule to harsh basic conditions.
-
II. Frequently Asked Questions (FAQs)
What is the general stability profile of (1-(3,4-Dichlorophenyl)ethyl)hydrazine?
(1-(3,4-Dichlorophenyl)ethyl)hydrazine, as an arylhydrazine, is expected to be a moderately stable compound under controlled conditions. Its stability is influenced by several factors:
-
pH: It is most stable in neutral or slightly acidic conditions (pH 5-7). It is susceptible to degradation in strongly acidic (pH < 3) and strongly basic (pH > 10) environments.
-
Oxygen: It is sensitive to oxidation, especially in the presence of trace metal ions and under basic conditions.[1][4]
-
Light: Arylhydrazines can be light-sensitive, and exposure to UV light may promote degradation.
-
Temperature: Elevated temperatures will accelerate all degradation pathways.
What are the potential degradation pathways for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?
Based on the chemistry of arylhydrazines, the following degradation pathways are plausible:
-
Oxidation: This is a major degradation pathway, leading to the formation of the corresponding azo compound, and potentially cleavage of the N-N and C-N bonds to yield 3,4-dichloroacetophenone and nitrogen gas. This can be initiated by atmospheric oxygen and catalyzed by metal ions.[1]
-
Acid-catalyzed Hydrolysis: In the presence of strong acid and water, the C-N bond can be cleaved to yield 3,4-dichloroacetophenone and hydrazine.
-
Base-catalyzed Decomposition: Under strong basic conditions and heat, it may decompose via a Wolff-Kishner-type mechanism to yield 1,2-dichloro-4-ethylbenzene and nitrogen gas.[3]
Caption: Proposed degradation pathways for (1-(3,4-Dichlorophenyl)ethyl)hydrazine.
How can I perform a forced degradation study for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][5]
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (1-(3,4-Dichlorophenyl)ethyl)hydrazine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify the major degradation products.
-
Perform a mass balance analysis to account for all the material.
-
Caption: Workflow for a forced degradation study.
What would be a good starting point for a stability-indicating HPLC method for (1-(3,4-Dichlorophenyl)ethyl)hydrazine?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Illustrative HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation: This method would need to be validated according to ICH guidelines, including specificity (by analyzing forced degradation samples), linearity, accuracy, precision, and robustness.
III. Data Summary
While specific experimental data for (1-(3,4-Dichlorophenyl)ethyl)hydrazine is not publicly available, the following table illustrates the type of data that would be generated from a forced degradation study and is representative of what might be expected for a similar arylhydrazine.
Illustrative Forced Degradation Data:
| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | ~15% | 3,4-Dichloroacetophenone |
| 0.1 M NaOH, 60°C | 24 | ~5% | Minor unidentified polar impurities |
| 3% H₂O₂, RT | 24 | ~25% | Azo dimer, 3,4-Dichloroacetophenone |
| Heat (80°C, solid) | 48 | <2% | - |
| UV Light (254 nm) | 24 | ~10% | Several minor impurities |
Disclaimer: The quantitative data presented in this table is illustrative and intended to provide a general expectation for the stability of an arylhydrazine under forced degradation conditions. Actual results for (1-(3,4-Dichlorophenyl)ethyl)hydrazine may vary.
IV. References
-
Calderwood, T. S., Johlman, C. L., Roberts, J. L., Jr., Wilkins, C. L., & Sawyer, D. T. (1982). Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine. Journal of the American Chemical Society, 104(23), 6344–6347. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Kuhn, L. P., & Wellman, C. (1969). The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Labs Aberdeen Proving Ground MD. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 513-517. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho.[Link]
-
Todd, D. (1949). The Wolff-Kishner Reduction. In Organic Reactions (pp. 378-422). John Wiley & Sons, Inc. [Link]
-
U.S. Department of Health and Human Services. (1994). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
Sources
strategies to improve the regioselectivity of reactions with (1-(3,4-Dichlorophenyl)ethyl)hydrazine
This guide serves as a specialized Technical Support Center for researchers working with (1-(3,4-Dichlorophenyl)ethyl)hydrazine . It addresses the specific regiochemical challenges inherent to this chiral, electron-deficient hydrazine scaffold during heterocycle synthesis (primarily pyrazoles) and functionalization.
Status: Operational Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Regioselectivity (N1 vs. N2 Selectivity)
Core Technical Analysis
The molecule (1-(3,4-Dichlorophenyl)ethyl)hydrazine presents a distinct regiochemical profile due to two competing factors:
-
Steric Hindrance (N1): The N1 nitrogen is secondary and attached to a bulky chiral center (1-(3,4-dichlorophenyl)ethyl).[1] This significantly retards nucleophilic attack at N1 compared to the primary N2.
-
Electronic Deactivation: The 3,4-dichlorophenyl ring exerts an inductive electron-withdrawing effect ($ -I $), reducing the basicity of N1, though this is slightly mitigated by the ethyl linker.[1]
The Consequence: In condensation reactions (e.g., Knorr pyrazole synthesis), the terminal N2 is kinetically favored to attack the most electrophilic center first.[1][2] Controlling the reaction to favor the thermodynamically stable isomer—or forcing N1 attack—requires precise manipulation of solvent, pH, and electrophile structure.[2]
Troubleshooting Guides
Scenario A: "I am getting a mixture of regioisomers in Pyrazole Synthesis."
Diagnosis: You are likely reacting the hydrazine with an unsymmetrical 1,3-dicarbonyl (or equivalent).[1][3][4] The terminal amine (N2) is attacking both carbonyls competitively, or attacking the "wrong" carbonyl due to steric mismatch.[1][2]
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Solvent System | Switch to HFIP (Hexafluoroisopropanol) or TFE | Fluorinated alcohols are strong hydrogen-bond donors (HBD).[1] They selectively activate the harder carbonyl oxygen and stabilize the polar transition state, often reversing regioselectivity compared to EtOH/MeOH [1].[2] |
| Temperature | Cryogenic Addition (-10°C to 0°C) | Lowering temperature favors the Kinetic Product (N2 attack at the most accessible electrophile).[1] Slow warming allows equilibration if the thermodynamic product is desired. |
| Electrophile | Use Enaminones instead of Diketones | Replace the 1,3-diketone with an enaminone ($ R-CO-CH=CH-NMe_2 $). The enamine carbon is nucleophilic, forcing the hydrazine N2 to attack the carbonyl exclusively, locking regiochemistry [2].[2] |
| Protonation State | Control pH (HCl vs. Et3N) | Acidic: Protonates the most basic nitrogen (N2), potentially allowing N1 to react (rare, but possible in specific catalytic cycles).[1][5] Basic: Increases N2 nucleophilicity, favoring steric control.[1][2][5] |
Step-by-Step Optimization Workflow:
-
Baseline: Run reaction in Ethanol at Room Temp (RT). Analyze isomer ratio (NMR).
-
Solvent Switch: If ratio is poor (e.g., 60:40), repeat in HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .[1][2][5] This often shifts ratios to >95:5.
-
Electrophile Modification: If solvent switch fails, synthesize the corresponding enaminone or alkynone of your dicarbonyl partner.[1]
-
Purification: Do not attempt silica chromatography immediately if isomers are close. Attempt fractional crystallization from Heptane/EtOAc, as the symmetrical nature of pyrazoles often leads to distinct lattice energies.
Scenario B: "I need to selectively Acylate/Alkylate the N1 position (Internal Nitrogen)."
Diagnosis: N2 (terminal) is far more nucleophilic.[1] Direct alkylation will almost exclusively yield N2-substituted products.
Troubleshooting Protocol:
Q: How do I force reaction at the hindered N1? A: You must block N2 or exploit an intramolecular rearrangement.
-
The "Acetone Block" Method:
-
Reductive Amination (For Alkylation):
-
Reacting with a ketone/aldehyde + reducing agent ($ NaBH_3CN $) will preferentially alkylate N2.[1] Avoid this if N1 targeting is required.
-
-
Use of Catalysis:
-
Recent literature suggests Copper(I) catalysis can sometimes direct arylation to the N1 position depending on the ligand bulk, but for (1-(3,4-Dichlorophenyl)ethyl)hydrazine, steric bulk usually overrides this.[1] The "Acetone Block" is more reliable.
-
Visualizing the Reaction Pathway
The following diagram illustrates the divergence in Knorr Pyrazole synthesis and how conditions dictate the path.
Caption: Divergent pathways in pyrazole synthesis. Fluorinated solvents (HFIP) can invert the regioselectivity driven by standard steric control.[1]
Frequently Asked Questions (FAQs)
Q1: How do I distinguish the two pyrazole regioisomers using NMR?
-
A: 1D NOE (Nuclear Overhauser Effect) is the gold standard.[1] Irradiate the chiral methine proton ($ -CH(CH_3)- $) of the hydrazine moiety.
-
Isomer A: If you see NOE enhancement of the pyrazole C5-substituent, the N1 is adjacent to that group.
-
Isomer B: If you see enhancement of the C3-substituent (or no enhancement of C5), the N1 is distal.[1]
-
Note: The 3,4-dichlorophenyl ring current may also shift the pyrazole protons upfield/downfield differently between isomers.
-
Q2: Does the chirality of the ethyl group affect the reaction?
-
A: Yes. The chiral center creates a "chiral pocket." If your electrophile is also chiral, you will have a matched/mismatched pair scenario (Kinetic Resolution), leading to different reaction rates for enantiomers.[1][2][5] If using racemic hydrazine, this is negligible.[1][2][5] If using enantiopure hydrazine, ensure your conditions (especially high heat) do not cause racemization via a radical mechanism, although this is rare for hydrazines below 100°C.[1][2][5]
Q3: Can I use HCl salts of the hydrazine directly?
-
A: Yes, but you must release the free base in situ.[2]
Q4: Why is my yield low when using the enaminone method?
-
A: Enaminones release dimethylamine ($ HNMe_2 $) as a byproduct.[1] This secondary amine is basic and can inhibit the cyclization or react with intermediates.[2]
-
Fix: Run the reaction in Acetic Acid (AcOH) or add 1.1 eq of AcOH to scavenge the liberated amine.
-
References
-
BenchChem Technical Support. (2025).[1][3][4][7] Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from [1][5]
-
Organic Chemistry Portal. (2024).[1] Pyrazole Synthesis: Regioselective strategies using enaminones and hydrazines. Retrieved from [1][5]
-
Deng, X., & Mani, N. S. (2008).[1][2][5][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [1][5]
-
Fustero, S., et al. (2008).[1][5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Retrieved from [1][5]
Sources
- 1. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 2. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Validation & Comparative
comparing the reactivity of (1-(3,4-Dichlorophenyl)ethyl)hydrazine with other substituted hydrazines
Technical Guide: Comparative Reactivity Profile of (1-(3,4-Dichlorophenyl)ethyl)hydrazine
Executive Summary
(1-(3,4-Dichlorophenyl)ethyl)hydrazine (referred to herein as 3,4-DCPEH ) represents a specialized subclass of hydrazine building blocks. Unlike simple aryl hydrazines (e.g., Phenylhydrazine) or unhindered alkyl hydrazines (e.g., Benzylhydrazine), 3,4-DCPEH possesses a unique reactivity profile defined by two competing structural features:
-
Electronic Insulation: The ethyl spacer prevents direct resonance conjugation between the nitrogen lone pair and the electron-deficient dichlorophenyl ring, maintaining higher basicity than aryl analogs.
-
Steric Filtering: The
-methyl group at the benzylic position creates a chiral center and significant steric bulk, retarding reaction rates with crowded electrophiles and influencing regioselectivity in cyclization reactions.
This guide objectively compares 3,4-DCPEH against standard alternatives to assist in rational reagent selection for scaffold synthesis.
Structural & Electronic Analysis
To understand the reactivity, we must deconstruct the molecule into its functional components.
Comparative Reactivity Matrix
The following table contrasts 3,4-DCPEH with common hydrazine classes based on electronic availability (nucleophilicity) and steric accessibility.
| Feature | 3,4-DCPEH (Target) | Phenylhydrazine | Benzylhydrazine | Methylhydrazine |
| Structure Type | Aryl | Primary Ar-Alkyl | Simple Alkyl | |
| N-Lone Pair Availability | High (Non-conjugated) | Low (Resonance delocalized) | High (Non-conjugated) | Very High |
| Steric Hindrance | High ( | Low | Moderate | Negligible |
| Nucleophilicity ( | Moderate (Sterically damped) | Low (Electronically damped) | High | Very High |
| Oxidation Stability | Moderate | Low (Air sensitive) | Moderate | Low (Explosive potential) |
| Primary Application | Chiral Pyrazoles / Resolution | Indole Synthesis | Non-chiral Linkers | Methylation / Heterocycles |
Mechanistic Insight: The "Steric Filter" Effect
While the 3,4-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I), the ethyl spacer significantly attenuates this at the nucleophilic nitrogen. Consequently, 3,4-DCPEH is more basic than Phenylhydrazine. However, in nucleophilic attack (kinetic control), the
Figure 1: Structural-Activity Relationship Map comparing 3,4-DCPEH to standard hydrazines.
Performance in Heterocycle Synthesis (Pyrazoles)
The most critical application of 3,4-DCPEH is the synthesis of pyrazoles via condensation with 1,3-diketones. Here, the steric bulk of the hydrazine moiety dictates the Regioselectivity .
The Regioselectivity Challenge
When reacting an unsymmetrical 1,3-diketone (
-
Small Hydrazines (Methyl/Phenyl): Often yield mixtures or favor the product driven by electronic factors.
-
Bulky Hydrazines (3,4-DCPEH): The steric bulk of the
-methyl benzyl group forces the hydrazine to attack the least hindered carbonyl carbon first, or results in a thermodynamic equilibration to the less sterically crowded isomer (1,5-isomer vs 1,3-isomer).
Experimental Data: Regiochemical Control
Hypothetical comparative data based on steric parameters (Taft
| Electrophile (1,3-Diketone) | Hydrazine Source | Major Isomer Ratio (A:B) | Yield | Notes |
| Benzoylacetone (Ph-CO-CH2-CO-Me) | Methylhydrazine | 60:40 | 92% | Poor selectivity due to small size. |
| Benzoylacetone | 3,4-DCPEH | 95:5 | 84% | High selectivity. The bulky hydrazine avoids the Ph-adjacent carbonyl. |
| Acetylacetone (Me-CO-CH2-CO-Me) | 3,4-DCPEH | N/A (Symmetric) | 88% | Slightly slower reaction time (4h vs 1h for Methylhydrazine). |
Experimental Protocol: Regioselective Pyrazole Synthesis
Objective: Synthesis of 1-[1-(3,4-dichlorophenyl)ethyl]-3,5-dimethyl-1H-pyrazole. Safety Note: Hydrazines are potential carcinogens and skin sensitizers. All operations must be performed in a fume hood.
Reagents:
-
(1-(3,4-Dichlorophenyl)ethyl)hydrazine hydrochloride (1.0 equiv)
-
2,4-Pentanedione (Acetylacetone) (1.1 equiv)
-
Ethanol (Absolute, 10 mL/g of substrate)
-
Triethylamine (Et3N) (1.2 equiv) - Required to free the base if using HCl salt.
Step-by-Step Methodology:
-
Free Base Liberation (In-situ):
-
Charge a round-bottom flask with (1-(3,4-Dichlorophenyl)ethyl)hydrazine HCl and Ethanol.
-
Add Triethylamine dropwise at 0°C. Stir for 15 minutes. Observation: White precipitate of Et3N·HCl may form.[1]
-
-
Condensation:
-
Add 2,4-Pentanedione dropwise to the stirring mixture.
-
Critical Control Point: Due to the steric hindrance of the
-methyl group, this reaction is slower than with phenylhydrazine.
-
-
Reflux:
-
Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).
-
Endpoint: Disappearance of the hydrazine spot (visualized with ninhydrin or UV).
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica gel chromatography.
-
Figure 2: Workflow for Pyrazole Synthesis using Sterically Hindered Hydrazines.
Stability & Handling
-
Oxidation: Unlike Phenylhydrazine, which turns dark red/brown rapidly upon air exposure due to radical formation, 3,4-DCPEH is relatively more stable due to the lack of conjugation. However, it should still be stored under Argon/Nitrogen at 4°C.
-
Toxicity: The 3,4-dichloro substitution pattern is often associated with enhanced lipophilicity, potentially increasing skin absorption compared to unsubstituted analogs. Double-gloving (Nitrile) is mandatory.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for nucleophilicity of hydrazines). Link
-
Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213. (Review of alkyl hydrazine synthesis and reactivity). Link
-
PubChem Compound Summary. (2024). "(3,4-Dichlorophenyl)hydrazine and derivatives." National Center for Biotechnology Information. (Source for physical property data).[1][4][5][6][7][8][9][10][11] Link
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Elsevier. (Authoritative text on pyrazole regioselectivity). Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 1-(3,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 93601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3,4-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 83161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
comparative study of the biological activity of different dichlorophenyl hydrazine isomers
Executive Summary
Dichlorophenyl hydrazines (DCPHs) represent a critical class of pharmacophores in medicinal chemistry. While rarely used as standalone therapeutics due to intrinsic toxicity (hemolytic anemia), they are indispensable precursors for bioactive heterocycles, including pyrazoles, hydrazones, and indoles.[1]
This guide compares the biological potential of the primary isomers—specifically 2,4-DCPH , 3,4-DCPH , and 3,5-DCPH .[1] Experimental evidence indicates that the 2,4-dichloro isomer consistently yields derivatives with superior antimicrobial and antifungal profiles, attributed to the specific "ortho-para" electron-withdrawing effect that enhances lipophilicity and binding affinity. However, this activity correlates with higher toxicity in nematode models compared to other isomers.[1]
Chemical Profile & Structural Analysis[2][3][4][5][6]
The biological activity of DCPH isomers is governed by the Structure-Activity Relationship (SAR) , specifically the position of the chlorine atoms relative to the hydrazine moiety.
Isomer Comparison Table
| Isomer | Structure | Electronic Effect (Hammett) | Steric Hindrance | Key Application |
| 2,4-DCPH | Ortho/Para-Cl | High electron withdrawal; Acidifies hydrazine NH | Moderate (Ortho effect) | Precursor for commercial fungicides/herbicides; High antimicrobial potency. |
| 3,4-DCPH | Meta/Para-Cl | Moderate electron withdrawal | Low | Used to probe steric depth of binding pockets. |
| 3,5-DCPH | Meta/Meta-Cl | Synergistic inductive effect | Low | Specialized antifungal research; investigation of symmetrical binding. |
| 2,6-DCPH | Ortho/Ortho-Cl | High electron withdrawal | High (Steric block) | Often inactive or difficult to derivatize due to steric shielding of the hydrazine. |
SAR Logic Diagram (Graphviz)
The following diagram illustrates how the chlorine position influences the reactivity and biological fate of the molecule.
Figure 1: Mechanistic flow linking chlorine positioning to biological outcomes.[1] The 2,4-substitution pattern optimizes both lipophilicity and electronic activation.
Comparative Biological Performance[7][8]
Antimicrobial & Antifungal Efficacy
The 2,4-DCPH moiety is the industry standard for generating bioactive hydrazones. Research indicates that hydrazones derived from 2,4-DCPH exhibit lower Minimum Inhibitory Concentrations (MIC) compared to their 3,4- or 3,5- counterparts.[1]
-
Mechanism: The electron-withdrawing chlorines at the 2 and 4 positions increase the lipophilicity (LogP ~3.5), facilitating passive transport across fungal cell walls (chitin/glucan matrix).
-
Data Comparison (Representative Derivatives):
| Target Organism | 2,4-DCPH Derivative (MIC µg/mL) | 3,5-DCPH Derivative (MIC µg/mL) | Control (Ciprofloxacin/Fluconazole) |
| S. aureus (Gram +) | 6.25 - 12.5 | 25.0 - 50.0 | 0.5 - 1.0 |
| E. coli (Gram -) | 12.5 - 25.0 | > 50.0 | 0.01 |
| C. albicans (Fungi) | 25.0 | 32.0 - 64.0 | 16.0 |
Insight: The 2,4- isomer derivatives often show "bactericidal" activity at 2x MIC, whereas 3,5- isomers are frequently only bacteriostatic at similar concentrations.[1]
Toxicity Profile (Nematode & Mammalian Models)
Direct exposure to phenylhydrazines causes oxidative stress.[1] A comparative study on Meloidogyne incognita (Root-knot nematode) highlighted the toxicity hierarchy.
-
Toxicity Hierarchy (LC50): 4-Cl > 2,4-Dichloro > Unsubstituted Phenylhydrazine.[1]
-
Mammalian Risk: All isomers pose a risk of hemolytic anemia. The hydrazine group oxidizes hemoglobin to methemoglobin, generating superoxide radicals. The 2,4- isomer, being more lipophilic, has higher retention in lipid-rich membranes, potentially increasing local cytotoxicity.[1]
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. Safety Warning: Dichlorophenyl hydrazines are toxic and potential carcinogens. Handle in a fume hood with double nitrile gloves.
Synthesis of Hydrazone Probes (General Workflow)
To test biological activity, the hydrazine is typically condensed with an aldehyde (e.g., 2-nitrobenzaldehyde) to form a stable hydrazone.[1]
-
Dissolution: Dissolve 1.0 mmol of the specific Dichlorophenyl Hydrazine Hydrochloride isomer in 10 mL absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Add 1.0 mmol of the test aldehyde. Reflux at 80°C for 2-4 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to RT. Filter the precipitate. Recrystallize from ethanol.
Antimicrobial Assay (Broth Microdilution)
Objective: Determine MIC of the isomers/derivatives.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Use a 96-well plate.
-
Add 100 µL of MHB to all wells.
-
Add 100 µL of test compound (dissolved in DMSO, stock 1 mg/mL) to column 1.
-
Perform serial 2-fold dilutions across the plate.
-
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL Resazurin dye (0.015%). Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[1]
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating the biological variance between hydrazine isomers.
Mechanistic Insights (Why 2,4-DCPH Wins)
The superiority of the 2,4- isomer in biological applications (specifically as a scaffold for antimicrobials) rests on two pillars:
-
Lipophilicity (The Chlorine Effect): The addition of chlorine atoms increases the partition coefficient (LogP). The 2,4- substitution pattern creates a dipole moment that favors interaction with the lipid bilayer of microbial cell walls.
-
2,4-DCPH LogP: ~3.2 - 3.5
-
Phenylhydrazine LogP: ~1.25
-
Impact: Enhanced penetration leads to higher intracellular concentrations.
-
-
Electronic Activation: The chlorine at the ortho (2-) position exerts an inductive electron-withdrawing effect, while the para (4-) chlorine exerts both inductive withdrawal and resonance donation (though withdrawal dominates). This reduces the electron density on the hydrazine nitrogens, making the NH protons more acidic (pKa modulation). This acidity is crucial for hydrogen bonding within the active sites of enzymes like 14
-demethylase (fungal target).
References
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Babalola, S. A., et al. (2022).[1] "Antimicrobial activities of hydrazones with 2,4-dichloro moiety." Drug Discovery, 14.
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Assessing the Novelty of a (1-(3,4-Dichlorophenyl)ethyl)hydrazine Derivative: A Comparative Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, establishing the novelty of a new chemical entity (NCE) is the foundational step toward securing intellectual property and charting a course for therapeutic development.[1][2] Novelty is not merely a measure of a compound's unprecedented structure but also its unique biological activity, mechanism of action, and therapeutic potential compared to existing agents.[1][3] This guide provides a comprehensive, hypothesis-driven framework for assessing the novelty of a (1-(3,4-Dichlorophenyl)ethyl)hydrazine derivative, a structure that shares features with known pharmacologically active molecules.
The core structure, a phenylethylhydrazine, is famously associated with the first generation of antidepressant drugs, the Monoamine Oxidase (MAO) inhibitors.[4][5][6] The presence of the 3,4-dichlorophenyl moiety, however, suggests potential interactions with other targets, demanding a systematic and multi-faceted evaluation. This document outlines a logical, tiered experimental workflow, provides detailed protocols for key assays, and explains the causal reasoning behind each strategic choice, empowering research teams to make data-driven decisions.
Section 1: Structural & In Silico Novelty Assessment
Before embarking on costly synthesis and in vitro screening, a thorough in silico analysis is essential to establish structural uniqueness and predict drug-like properties. This initial phase helps to de-risk the project and build a solid foundation for subsequent experimental work.
Prior Art and Patent Landscape Analysis
The first critical step is to determine if the exact molecule or a closely related analog has been previously disclosed.[1][2] This involves a comprehensive search of chemical and patent databases.
-
Methodology : Utilize platforms like SciFinder, Reaxys, and patent search engines (e.g., Google Patents, PatSnap) with queries for the chemical structure, substructures, and IUPAC name. The goal is to identify any publications, patents, or database entries that disclose the target compound.[2]
-
Rationale : This search establishes the fundamental novelty required for patentability.[1] The absence of the exact structure in prior art is a prerequisite for proceeding. Furthermore, analyzing related patents can reveal the competitive landscape and potential "freedom to operate" issues.[1]
Physicochemical & ADME/Tox Profiling (In Silico)
Computational tools can predict a compound's pharmacokinetic and toxicological properties (ADME/Tox), which are major causes of drug attrition in later clinical phases.[7][8]
-
Methodology : Employ software suites (e.g., Schrödinger Suite, MOE, SwissADME) to calculate key descriptors:
-
Lipinski's Rule of Five : Assesses oral bioavailability potential (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).
-
Topological Polar Surface Area (TPSA) : Predicts blood-brain barrier (BBB) penetration.
-
Predicted Solubility (LogS) .
-
Potential Toxicophores : Flags for structural motifs associated with toxicity (e.g., the hydrazine moiety itself can be a structural alert).
-
-
Rationale : This step, often termed "fail early, fail often," helps prioritize compounds with favorable drug-like properties, saving significant resources.[7] For a CNS-targeted agent, predicted BBB permeability is critical, whereas for a peripherally acting drug, low BBB penetration might be desirable.
The Criticality of Chirality
The structure (1-(3,4-Dichlorophenyl)ethyl)hydrazine possesses a chiral center at the carbon atom bonded to both the phenyl ring and the hydrazine group. It is imperative to recognize that the resulting enantiomers can have dramatically different pharmacological activities, safety profiles, and metabolic fates.[9][10][11] Regulatory agencies strongly favor the development of single enantiomers over racemic mixtures.[9]
-
Strategic Imperative : The synthesis must be designed to either separate the enantiomers (chiral resolution) or produce a single enantiomer (asymmetric synthesis).[12][13] All subsequent biological testing must be performed on the individual, pure enantiomers to correctly interpret structure-activity relationships (SAR).[10][11] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle.[10]
Section 2: Pharmacological Novelty - A Hypothesis-Driven Approach
The structural similarity to phenelzine, a known MAO inhibitor, provides a strong primary hypothesis.[6][14] Our experimental strategy will be centered on testing this hypothesis while remaining open to discovering novel activities conferred by the unique dichlorophenyl substitution.
// Diagram Caption caption [shape=plaintext, label="Figure 1. Tiered experimental workflow for assessing pharmacological novelty.", fontname="Arial", fontsize=10]; } enddot Caption: Figure 1. Tiered experimental workflow for assessing pharmacological novelty.
Tier 1: Primary Screening - MAO-A and MAO-B Inhibition
The first experimental step is to determine if the compound inhibits the two major isoforms of monoamine oxidase, MAO-A and MAO-B.[5][15] These isoforms have different substrate specificities and inhibitor sensitivities, and their selective inhibition leads to different therapeutic outcomes.[5][16] Selective MAO-A inhibitors are typically antidepressants, while selective MAO-B inhibitors are used for neurodegenerative diseases like Parkinson's.[5][15]
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against both MAO-A and MAO-B.
-
Rationale : This initial screen will confirm or refute the primary hypothesis. The novelty here could lie in:
-
Potency : Significantly higher potency than existing drugs.
-
Selectivity : A unique selectivity profile (e.g., highly selective for MAO-A over MAO-B, or vice-versa) compared to non-selective drugs like phenelzine.
-
Enantiospecificity : A large difference in activity between the R- and S-enantiomers.
-
Tier 2: Mechanism of Action - Reversibility and Kinetics
Classic hydrazine-based MAOIs like phenelzine are irreversible inhibitors, which can lead to long-lasting effects and potential drug-drug or food-drug interactions.[5] Determining the reversibility of inhibition is a critical step in assessing the compound's novelty and potential safety profile.
-
Objective : To determine if the inhibition is reversible or irreversible and to understand the kinetic mechanism (e.g., competitive, non-competitive).
-
Rationale : A potent, reversible inhibitor would be highly novel compared to the classic irreversible hydrazine MAOIs. This property often translates to a better safety profile, as the enzyme can recover its function once the drug is cleared.
Tier 3: Selectivity & Off-Target Profiling
A truly novel compound should exhibit high selectivity for its intended target. The 3,4-dichlorophenyl moiety is a common feature in ligands for monoamine transporters, such as the serotonin transporter (SERT), a key target for SSRI antidepressants.
-
Objective : To assess the compound's activity at other key CNS targets, particularly the monoamine transporters (SERT, DAT, NET), and to perform a broader screen against a panel of receptors, ion channels, and enzymes.
-
Rationale : Discovering a dual MAO/SERT inhibitor, for example, would represent a significant and potentially valuable novel mechanism of action. Conversely, identifying significant off-target activities can predict potential side effects and is crucial for a comprehensive safety assessment.[17]
Tier 4: Early ADME/Tox Profiling (In Vitro)
Early assessment of a compound's metabolic stability and cytotoxicity is essential to ensure it has the potential to become a viable drug candidate.[8][18]
-
Objective : To measure the compound's stability in the presence of liver enzymes and assess its general toxicity to human cells.[19]
-
Rationale : A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action.[19] High cytotoxicity is a clear indicator of potential safety issues.[17] The hydrazine group, in particular, requires careful toxicological evaluation. These assays provide an early look into the compound's potential liabilities.[7][17]
Section 3: Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are provided as a self-validating framework.
Protocol 3.1: Human MAO-A and MAO-B Inhibition Assay (Luminescent Method)
This protocol is adapted from commercially available kits (e.g., MAO-Glo™) for its high sensitivity and throughput.[20]
-
Materials : Recombinant human MAO-A and MAO-B enzymes, MAO substrate (a luciferin derivative), Luciferin Detection Reagent, test compound (as R- and S-enantiomers), positive controls (Clorgyline for MAO-A, Selegiline for MAO-B), 96-well white opaque plates.
-
Compound Preparation : Prepare a 10 mM stock solution of each enantiomer in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Assay Procedure : a. To each well of a 96-well plate, add 12.5 µL of the test compound dilution or control. b. Add 12.5 µL of the MAO substrate solution. c. Initiate the reaction by adding 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well. d. Incubate the plate for 60 minutes at room temperature (25°C).[20] e. Stop the reaction and generate a luminescent signal by adding 50 µL of reconstituted Luciferin Detection Reagent to each well.[20] f. Incubate for an additional 20 minutes at room temperature. g. Measure luminescence using a plate reader.
-
Data Analysis : The amount of luminescence is directly proportional to the remaining MAO activity.[20] Convert raw luminescence units to percent inhibition relative to vehicle (DMSO) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality & Validation : The use of selective positive controls (Clorgyline, Selegiline) validates that each enzyme is behaving as expected.[16] Running the assay in parallel for both isoforms allows for a direct comparison and calculation of a selectivity index (IC50 MAO-B / IC50 MAO-A).
Protocol 3.2: Reversibility Assay (Jump-Dilution Method)
This method assesses reversibility by rapidly diluting the enzyme-inhibitor complex and observing if enzyme activity is recovered.
-
Materials : Same as Protocol 3.1.
-
Procedure : a. Pre-incubation : Incubate the MAO enzyme with a high concentration of the inhibitor (e.g., 10x IC50) or vehicle for 30 minutes. b. Dilution : Rapidly dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing the MAO substrate. The final inhibitor concentration should be well below its IC50 (e.g., 0.1x IC50). c. Activity Measurement : Immediately begin measuring enzyme activity over time using the luminescent detection method described above.
-
Data Analysis :
-
Reversible Inhibitor : Enzyme activity will rapidly recover to a level comparable to the diluted vehicle control.
-
Irreversible Inhibitor : Enzyme activity will remain low, showing no significant recovery over time.
-
-
Causality & Validation : This protocol directly tests the stability of the enzyme-inhibitor complex. Rapid dilution reduces the concentration of free inhibitor, allowing a reversible inhibitor to dissociate. An irreversible inhibitor, having formed a covalent bond, will not dissociate, and the enzyme will remain inhibited.
// Diagram Caption caption [shape=plaintext, label="Figure 2. Workflow for the Jump-Dilution Reversibility Assay.", fontname="Arial", fontsize=10]; } enddot Caption: Figure 2. Workflow for the Jump-Dilution Reversibility Assay.
Section 4: Data Interpretation & Comparative Analysis
To assess novelty, the hypothetical data for our compound (separated into R- and S-enantiomers) must be contextualized against well-characterized reference compounds.
Table 1: Comparative Pharmacological Profile
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (B/A) | Reversibility | SERT Ki (nM) |
| (R)-Test Cmpd | 5 | 550 | 110 | Reversible | 85 |
| (S)-Test Cmpd | 850 | >10,000 | >11 | Reversible | >10,000 |
| Phenelzine | 120 | 95 | 0.8 | Irreversible | >10,000 |
| Moclobemide | 200 | 8,000 | 40 | Reversible | >10,000 |
| Selegiline | 9,000 | 15 | 0.0016 | Irreversible | >10,000 |
Table 2: Early ADME/Tox Profile
| Compound | Human Liver Microsome Half-Life (t½, min) | HepG2 Cytotoxicity (CC50, µM) |
| (R)-Test Cmpd | 45 | >50 |
| (S)-Test Cmpd | 52 | >50 |
| Reference Drug | 60 | >50 |
Analysis of Novelty:
Based on the hypothetical data above, a compelling case for the novelty of the (R)-enantiomer can be made:
-
Potent and Highly Selective MAO-A Inhibition : The (R)-enantiomer is 40 times more potent than Moclobemide and 24 times more potent than Phenelzine at MAO-A. Its 110-fold selectivity for MAO-A over MAO-B is superior to that of Moclobemide.
-
Clear Enantiospecificity : There is a 170-fold difference in MAO-A potency between the (R)- and (S)-enantiomers, highlighting the importance of chiral separation. The (R)-enantiomer is clearly the eutomer (the more active enantiomer).[9]
-
Novel Mechanism : As a reversible inhibitor, it differentiates itself from the classic irreversible hydrazine drugs like Phenelzine, suggesting a potentially improved safety profile.
-
Dual-Action Potential : With a respectable SERT binding affinity (Ki = 85 nM), the (R)-enantiomer presents a novel dual-action profile (MAO-A inhibitor and SERT ligand) that is distinct from all comparators. This could translate to a unique clinical efficacy profile.
-
Favorable Early Safety Profile : The compound shows adequate metabolic stability and low cytotoxicity, supporting its progression to further studies.
Conclusion
The assessment of novelty is a systematic process that integrates in silico analysis with a tiered, hypothesis-driven experimental approach. For the (1-(3,4-Dichlorophenyl)ethyl)hydrazine scaffold, the primary hypothesis of MAO inhibition serves as a logical starting point. However, true novelty is uncovered by deeply characterizing the compound's potency, selectivity, enantiospecificity, mechanism of action, and off-target profile. The hypothetical data for the (R)-enantiomer illustrates a highly novel profile: a potent, selective, and reversible MAO-A inhibitor with a unique secondary activity at the serotonin transporter. This profile is clearly differentiated from existing MAOIs and warrants further investigation as a potential next-generation therapeutic agent.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of (1-(3,4-Dichlorophenyl)ethyl)hydrazine
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine and its structural analogs. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of chemical hazard mitigation and risk reduction. Our objective is to empower you with the knowledge to work safely, effectively, and confidently.
Hazard Analysis: Understanding the Adversary
(1-(3,4-Dichlorophenyl)ethyl)hydrazine, while not extensively documented on its own, belongs to two chemical classes that demand rigorous respect: substituted hydrazines and halogenated aromatic compounds . Our safety protocols are derived from a composite understanding of these groups.
-
Hydrazine Moiety: Hydrazine and its derivatives are notoriously toxic.[1] They can be acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] Many hydrazines are also suspected carcinogens and potent sensitizers.[1][2] The primary health risks include severe damage to the skin, eyes, and respiratory tract, with potential effects on the central nervous system, liver, and kidneys.[5]
-
Dichlorophenyl Group: The presence of a dichlorinated aromatic ring adds another layer of complexity. Halogenated hydrocarbons are known for their potential toxicity and persistence.[6] Upon combustion or decomposition, they can release highly toxic gases such as hydrogen chloride.[3]
Therefore, we must treat this compound as:
This hazard profile dictates that casual or unprotected handling is unacceptable. Every operational step must be deliberate and shielded by multiple layers of protection.
The Hierarchy of Controls: A Foundational Safety Philosophy
Before we discuss specific PPE, it is crucial to embed our work within the established Hierarchy of Controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
All work with (1-(3,4-Dichlorophenyl)ethyl)hydrazine must be performed under robust Engineering Controls , supported by strict Administrative Controls .
-
Engineering Control Mandate: All handling, weighing, and transfers of this compound must occur within a certified chemical fume hood.[1][8][11] For procedures involving larger quantities or heating, the use of a glove box under an inert atmosphere is strongly recommended to minimize all exposure risks.[5]
-
Administrative Control Mandate: Your laboratory must have a designated area for working with particularly hazardous substances like hydrazines.[1] Never work alone, and ensure all personnel have received documented training on this specific protocol.[11]
Personal Protective Equipment (PPE) Protocol: Your Final Barrier
The selection of PPE is not a matter of preference but of chemical compatibility and operational necessity. The following ensemble is mandatory for all personnel handling (1-(3,4-Dichlorophenyl)ethyl)hydrazine.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-Gloving: Inner: Nitrile, Outer: Butyl Rubber or Neoprene. | The hydrazine functional group is aggressive towards many common glove materials. Butyl rubber is often cited as the material of choice for handling hydrazine.[9] Neoprene and nitrile offer good general chemical resistance.[5] Double-gloving provides redundancy; a breach in the outer glove does not lead to immediate skin exposure. Crucially, leather gloves or shoes must never be worn , as they absorb hydrazines and cannot be decontaminated.[9] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors.[5][8] The face shield protects the rest of the face from splashes, which is critical given the compound's corrosivity.[1] |
| Body Protection | Flame-resistant laboratory coat (FRC). | A lab coat is the minimum requirement for skin and body protection.[8] A flame-resistant coat is specified due to the general flammability hazard associated with hydrazine vapors and organic compounds.[1][10] |
| Respiratory Protection | Contingent Use: A NIOSH-approved full-face respirator with multi-purpose (e.g., ABEK) cartridges or a positive-pressure supplied-air respirator. | Respiratory protection should not be required for routine operations conducted within a certified fume hood. [8] It is reserved for emergency situations, such as a significant spill, or when engineering controls are known to be insufficient.[5][9][12] The odor of hydrazine (ammonia-like) indicates a vapor concentration far exceeding safe exposure limits.[9] |
| Footwear | Closed-toe shoes made of a non-absorbent, chemical-resistant material. | Protects feet from spills. As with hand protection, leather is unacceptable due to its absorbent nature.[5][9] |
Safe Handling and Operational Workflow
Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol breaks the process into discrete, controlled steps.
Step-by-Step Protocol:
-
Preparation (Pre-Operation):
-
Ensure the chemical fume hood has a current certification sticker.
-
Post signage on the fume hood indicating that a highly toxic substance is in use.[8]
-
Assemble all necessary equipment (glassware, spatulas, reagents) and place it inside the fume hood to minimize movement in and out of the work area.
-
Prepare a dedicated hazardous waste container for halogenated organic waste.[6][13]
-
Locate the nearest safety shower and eyewash station and confirm the path is clear.[9][11]
-
-
Donning PPE:
-
Don all required PPE before entering the designated work area. Follow the correct sequence: lab coat, inner gloves, outer gloves, goggles, and finally, face shield.
-
-
Execution (In-Fume Hood):
-
Keep the container of (1-(3,4-Dichlorophenyl)ethyl)hydrazine sealed until you are ready to use it.
-
Perform all weighing and transfers deep within the fume hood, with the sash at the lowest practical working height.[11]
-
Should a small spill occur inside the hood, decontaminate it immediately using a spill kit.
-
-
Post-Operation:
-
Securely seal the primary container.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the designated "Halogenated Organic Waste" container.[14]
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after all PPE is removed.[8]
-
Spill and Emergency Procedures
Preparedness is paramount. In the event of an accidental release, a clear and immediate response is critical.
| Spill Size | Location | Action |
| Minor | Inside Fume Hood | 1. Alert nearby personnel. 2. Use the lab's chemical spill kit to absorb the material. 3. Place absorbent material in a sealed bag within the halogenated waste container. 4. Wipe the area with a suitable decontaminant. |
| Major | Outside Fume Hood | 1. EVACUATE the immediate area.[11] 2. Alert others and activate the fire alarm if necessary.[11] 3. Close the laboratory doors to contain the spill.[11] 4. Call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.[8] 5. DO NOT attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus (SCBA).[12] |
First Aid Response:
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Seek immediate medical attention.
-
Skin Contact: Immediately move to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[9][11] Remove all contaminated clothing while under the shower.[9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect both personnel and the environment. (1-(3,4-Dichlorophenyl)ethyl)hydrazine waste is classified as halogenated organic hazardous waste .
Caption: Workflow for the safe segregation and disposal of halogenated hazardous waste.
Disposal Protocol:
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste.[6][13][15] This is critical for proper disposal and cost management.
-
Container Requirements: Use a robust, leak-proof container with a secure, tight-fitting lid that is compatible with the waste.[14] The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including (1-(3,4-Dichlorophenyl)ethyl)hydrazine.[14][15]
-
Storage: Keep the waste container closed at all times except when adding waste.[14] Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[5]
-
Disposal: Do not pour any amount of this chemical or its waste down the drain.[6][13] Arrange for collection by your institution's certified hazardous waste management provider.
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- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
